molecular formula C12H14N2O3 B7829023 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide

2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide

Cat. No.: B7829023
M. Wt: 234.25 g/mol
InChI Key: OFPVDRAYTSBGGP-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide is a heterocyclic organic compound featuring a 4,5-dihydro-1,2-oxazol (oxazoline) core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with an acetamide moiety. The acetamide side chain enhances hydrophilicity and may influence bioavailability or receptor binding. Such compounds are often explored for pharmacological applications due to their structural mimicry of natural products and tunable electronic profiles .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-16-9-4-2-8(3-5-9)11-6-10(17-14-11)7-12(13)15/h2-5,10H,6-7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPVDRAYTSBGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide, focusing on core heterocycles, substituents, and functional groups.

Table 1: Structural Comparison of Analogs

Compound Name Core Heterocycle Substituent Position/Group Functional Group Key Differences/Implications Reference
This compound 4,5-Dihydro-1,2-oxazol 3-(4-Methoxyphenyl) Acetamide Baseline compound; balanced hydrophilicity
N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4,5-Dihydro-1,3,4-thiadiazol 5-(3-Methoxyphenyl) Acetyl, Acetamide Thiadiazole core (vs. oxazol) may alter electronic properties; meta-methoxy reduces resonance effects
Methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate 4,5-Dihydro-1,2-oxazol 3-(4-Hydroxyphenyl) Methyl ester Hydroxyl group (vs. methoxy) increases polarity; ester group may reduce metabolic stability
[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride 4,5-Dihydro-1,2-oxazol 3-(4-Methoxyphenyl) Methanamine (HCl salt) Amine group (vs. acetamide) increases basicity; HCl salt enhances solubility

Key Findings:

Sulfur’s larger atomic radius may also distort the ring geometry, affecting binding affinity in biological systems . Oxazoline-based compounds (Rows 1, 3, 4) retain hydrogen-bonding capacity via the oxygen atom, critical for target engagement in enzyme inhibition .

Replacing methoxy with 4-hydroxyphenyl (Row 3) introduces a phenolic group, enhancing solubility but requiring protection (e.g., esterification) to prevent rapid metabolism . Acetamide (Row 1) vs. methyl ester (Row 3): Amides exhibit greater hydrolytic stability, while esters act as prodrugs, releasing active metabolites in vivo .

Pharmacokinetic Implications :

  • The methanamine hydrochloride derivative (Row 4) demonstrates how ionizable groups (amine + HCl) improve aqueous solubility, a critical factor for oral bioavailability .

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